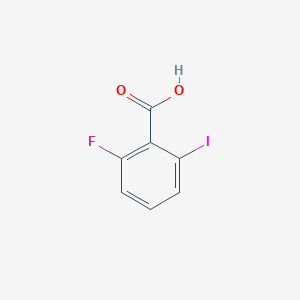

2-Fluoro-6-iodobenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-6-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCXAPWOBWWNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369834 | |

| Record name | 2-Fluoro-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111771-08-5 | |

| Record name | 2-Fluoro-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-iodobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 2 Fluoro 6 Iodobenzoic Acid

The physical and chemical characteristics of 2-Fluoro-6-iodobenzoic acid are fundamental to its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₇H₄FIO₂ cymitquimica.comavantorsciences.com |

| Molecular Weight | 266.01 g/mol cymitquimica.comsigmaaldrich.com |

| Appearance | White to cream or light orange/brown powder/loose white crystal sigmaaldrich.comcymitquimica.comthermofisher.com |

| Melting Point | 123-126 °C cookechem.comsigmaaldrich.comchemnet.com |

| Boiling Point | 301.6°C at 760 mmHg chemnet.com |

| Flash Point | 136.2°C chemnet.com |

| CAS Number | 111771-08-5 cymitquimica.comsigmaaldrich.com |

These properties are crucial for determining the appropriate solvents, reaction temperatures, and storage conditions for the compound. Its stability under normal temperatures and pressures makes it a reliable reagent in many chemical processes. chemsrc.com

Synthesis and Manufacturing Processes

The primary laboratory-scale synthesis of 2-Fluoro-6-iodobenzoic acid typically starts from 2-amino-6-fluorobenzoic acid. sigmaaldrich.comsigmaaldrich.com The synthesis involves a diazotization reaction followed by iodination, a common method for introducing an iodine atom onto an aromatic ring. While specific industrial-scale manufacturing processes are not widely published, the laboratory methods can often be adapted for larger-scale production by optimizing reaction conditions and purification procedures.

Another approach involves the nucleophilic fluorination of 1-arylbenziodoxolones, which can be prepared from substituted iodobenzoic acids. arkat-usa.org This method offers an alternative route to producing fluorinated benzoic acids.

Chemical Reactivity and Derivatization

The chemical behavior of 2-Fluoro-6-iodobenzoic acid is dictated by its three functional groups: the carboxylic acid, the fluorine atom, and the iodine atom.

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification and amidation, to form various derivatives.

Halogen Substituents: The fluorine and iodine atoms influence the acidity of the carboxylic acid through the ortho-effect, generally increasing its acid strength. libretexts.org The differing nature of the C-F and C-I bonds allows for selective reactions. The C-I bond is more susceptible to cleavage and participation in cross-coupling reactions like the Suzuki-Miyaura coupling, which are essential for building more complex molecular frameworks. smolecule.com In contrast, the C-F bond is generally more stable. This differential reactivity is a key feature exploited in its synthetic applications.

Applications in Organic Synthesis

2-Fluoro-6-iodobenzoic acid is a versatile building block in organic synthesis. chemimpex.com Its utility stems from its capacity to act as a precursor for a wide range of more complex molecules.

One notable application is in the synthesis of quinazolinones, a class of compounds with significant biological activity. In one study, this compound reacted with amidines in the presence of a base to produce quinazolinone derivatives in excellent yields. rsc.org This highlights the compound's role in constructing heterocyclic scaffolds that are prevalent in many pharmaceutical agents.

It also serves as a starting material for synthesizing fluoro-substituted benzoyl chlorides and isocoumarins, further demonstrating its importance as an intermediate in organic chemistry. cookechem.comsigmaaldrich.com

Spectroscopic Profile

Established Synthetic Pathways to this compound

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the introduction of iodine onto a pre-existing fluorinated benzoic acid core or through halogen exchange reactions.

Approaches Utilizing 2-Fluorobenzoic Acid as a Starting Material

A common and direct method for the synthesis of this compound involves the ortho-iodination of 2-fluorobenzoic acid. This electrophilic aromatic substitution is facilitated by a suitable iodinating agent and catalyst. One documented procedure utilizes an iridium catalyst, [Cp*Ir(H₂O)₃]SO₄, in combination with N-iodosuccinimide (NIS) as the iodine source. amazonaws.com The reaction is typically carried out in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) at elevated temperatures. amazonaws.com This method provides a direct route to the desired product, although yields can be variable depending on the specific reaction conditions. amazonaws.com

Another approach involves the use of 2-amino-6-fluorobenzoic acid as the starting material. sigmaaldrich.comlookchem.com This method proceeds via a diazotization reaction, where the amino group is converted into a diazonium salt, which is then displaced by an iodide ion. This pathway offers an alternative to direct iodination and can be advantageous in certain synthetic contexts. smolecule.com

Synthesis via Aromatic Halogenation Strategies

Aromatic halogenation is a fundamental strategy in organic synthesis, and it plays a crucial role in the preparation of this compound. The direct iodination of benzene and its derivatives can be challenging due to the low reactivity of iodine. masterorganicchemistry.com Therefore, activating agents or catalysts are often required. masterorganicchemistry.com For the synthesis of this compound, this typically involves the electrophilic iodination of a 2-fluorobenzoic acid precursor. The success of this strategy hinges on controlling the regioselectivity of the iodination to favor the position ortho to the fluorine atom and meta to the carboxylic acid group.

The reaction conditions for such halogenations are critical. For instance, the iridium-catalyzed ortho-iodination mentioned previously is a specific example of a sophisticated halogenation strategy. amazonaws.com Other methods might employ different iodine sources and catalytic systems to achieve the desired transformation.

One-Pot Procedures in the Synthesis of Related Compounds

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate isolation and purification steps. While a specific one-pot synthesis for this compound is not prominently detailed in the provided context, related one-pot procedures for the synthesis of isocoumarins and phthalides from 2-iodobenzoic acids and alkynes have been reported. sigmaaldrich.comlookchem.com These copper-catalyzed reactions demonstrate the utility of 2-iodobenzoic acid derivatives in complex molecule synthesis. lookchem.com For example, the coupling of 2-iodobenzoic acid with terminal alkynes in the presence of a copper catalyst and a base like cesium carbonate can lead to the formation of isocoumarins or phthalides depending on the reaction temperature. lookchem.com This highlights the potential for developing one-pot methodologies that could incorporate the synthesis of this compound as an initial step.

Derivatization Strategies from this compound

Once synthesized, this compound serves as a versatile building block for the creation of more complex molecules. Its functional groups—the carboxylic acid, the fluorine atom, and the iodine atom—all provide handles for further chemical transformations.

Synthesis of Fluoro-Substituted Benzoyl Chlorides

A primary and highly useful derivatization of this compound is its conversion to the corresponding acyl chloride, 2-fluoro-6-iodobenzoyl chloride. sigmaaldrich.comcookechem.comcymitquimica.com This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting benzoyl chloride is a more reactive species, making it an excellent precursor for the formation of esters, amides, and other carbonyl derivatives. cymitquimica.comsigmaaldrich.com This reactivity is fundamental in the synthesis of a wide range of pharmaceutical and agrochemical compounds.

| Starting Material | Product | Reagent | Application of Product |

| This compound | 2-Fluoro-6-iodobenzoyl chloride | Thionyl chloride or Oxalyl chloride | Intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com |

Preparation of Hypervalent Iodine Reagents (e.g., 2-Iodoxybenzoic Acid Precursors)

The iodine atom in this compound can be oxidized to create hypervalent iodine reagents, which are powerful and environmentally benign oxidizing agents in organic synthesis. organic-chemistry.orgcardiff.ac.uk A key example is the preparation of precursors to 2-iodoxybenzoic acid (IBX). The oxidation of 2-iodobenzoic acid derivatives, often with an oxidizing agent like Oxone®, can yield 2-iodosobenzoic acids (IBAs), which are trivalent iodine compounds. mdpi.comresearchgate.net These IBAs can then be further oxidized to the pentavalent IBX. psu.edu The presence of the fluorine atom in the ortho position can influence the reactivity and properties of the resulting hypervalent iodine reagent. These reagents are known for their use in a variety of oxidative transformations, including the oxidation of alcohols to aldehydes and ketones. organic-chemistry.orgpsu.edu

| Starting Material | Oxidizing Agent | Intermediate Product | Final Product (Potential) |

| 2-Iodobenzoic acid | Oxone® | 2-Iodosobenzoic acid (IBA) mdpi.comresearchgate.net | 2-Iodoxybenzoic acid (IBX) psu.edu |

Formation of Complex Organic Scaffolds

This compound is a valuable building block for synthesizing complex organic structures. chemimpex.com Its utility stems from the differential reactivity of its halogen substituents, which allows for selective and sequential chemical transformations. The carbon-iodine bond is notably more susceptible to transition-metal-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond. rsc.org This reactivity difference is fundamental to its role in constructing intricate molecular architectures.

Key reactions for functionalizing the this compound scaffold include:

Suzuki-Miyaura Coupling: This reaction introduces aryl or heteroaryl groups by reacting the compound with boronic acids in the presence of a palladium catalyst. eie.gr

Sonogashira Coupling: This method is employed to attach alkyne moieties. eie.gr

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds.

Heck Coupling: The iodine atom at position 2 serves as an excellent leaving group, facilitating selective palladium-catalyzed couplings.

These reactions typically target the more labile carbon-iodine bond first. Subsequent modifications can then be made to the carboxylic acid group, converting it into esters, amides, or other functional groups. While the carbon-fluorine bond is generally less reactive, it can undergo nucleophilic aromatic substitution (SNAr) under specific, often forcing, conditions, particularly if the aromatic ring is activated by other electron-withdrawing groups. beilstein-journals.org This stepwise approach enables the controlled synthesis of highly substituted aromatic compounds. For instance, this compound has been used in the synthesis of quinazolinone derivatives, yielding excellent results. rsc.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the process. mdpi.com

Exploration of Environmentally Benign Reagents and Solvents

A primary focus of green chemistry is the replacement of hazardous substances. mdpi.com In the synthesis of halogenated compounds, this often involves finding safer alternatives to traditional reagents and solvents.

Environmentally Benign Alternatives:

| Conventional Method | Green Alternative |

| Hazardous iodinating agents | N-Iodosuccinimide (NIS), Oxone® in aqueous solutions. mdpi.comresearchgate.net |

| Volatile organic solvents (e.g., chloroform) | Water, ethanol, ionic liquids. mdpi.com |

The use of Oxone®, an inexpensive and stable triple salt, in aqueous solutions provides a mild and practical method for preparing related compounds like 2-iodosobenzoic acids (IBAs). mdpi.comresearchgate.net This approach avoids the formation of hazardous byproducts such as the explosive 2-iodoxybenzoic acid (IBX). mdpi.comresearchgate.net

Efficiency and Scalability Considerations for Research Applications

For research purposes, synthetic routes must be both efficient and scalable. fluoromart.com Green chemistry principles like atom economy and the use of catalysis are central to achieving these goals. Catalytic processes reduce waste by being highly selective and requiring only small amounts of the catalyst, which can often be recycled.

Modern techniques such as continuous flow chemistry are also being explored. Flow reactors provide superior control over reaction conditions, enhance safety, and are more easily scaled up compared to traditional batch methods, aligning well with the objectives of green chemistry. vulcanchem.com

Regioselectivity Control in Halogenation and Functionalization

Achieving precise control over the position of functional groups (regioselectivity) is crucial in the synthesis of polysubstituted aromatic compounds like this compound.

A powerful technique for achieving high regioselectivity is Directed ortho-Metalation (DoM) . organic-chemistry.org In this method, a directing group on the aromatic ring, such as a carboxylic acid, complexes with an organolithium reagent. organic-chemistry.orguwindsor.ca This directs the deprotonation to the adjacent (ortho) position with high precision. organic-chemistry.orgharvard.edu The resulting intermediate can then react with an electrophile, such as an iodine source, to install the substituent at the desired location. organic-chemistry.org For synthesizing this compound, a DoM strategy starting from 2-fluorobenzoic acid can be used to introduce the iodine atom specifically at the C-6 position. researchgate.net

The directing effects of the substituents already present on the aromatic ring are also critical. The fluorine atom in a precursor like 2-fluorobenzoic acid is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these electronic effects, along with steric considerations, influences the position of the incoming halogen.

Once this compound is formed, the regioselectivity of further functionalization is governed by the differential reactivity of the carbon-halogen bonds. rsc.org As mentioned, the C-I bond is significantly more reactive in transition-metal-catalyzed cross-coupling reactions than the C-F bond, allowing for selective modification at the C-6 position. rsc.orgbeilstein-journals.org

Influence of Fluorine and Iodine Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is a consequence of the combined electronic effects of the halogen substituents. Both fluorine and iodine are halogens and thus exert a deactivating inductive effect (-I) by withdrawing electron density from the ring, making it less nucleophilic. wikipedia.org However, they also exhibit a resonance effect (+M) by donating a lone pair of electrons to the conjugated π-system. wikipedia.org The balance between these opposing effects, along with the influence of the meta-directing carboxylic acid group, determines the outcome of substitution reactions.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The fluorine and iodine atoms on the ring are ortho, para-directing groups, while the carboxylic acid is a meta-directing group. The powerful electron-withdrawing inductive effect of fluorine deactivates the ring, particularly at the ortho position, making substitution at this location less favorable. wikipedia.org In contrast, the resonance effect of fluorine is stronger than that of heavier halogens, which can lead to it being an activating group at the para position. wikipedia.org

Iodine's inductive effect is weaker than fluorine's, but its resonance effect is also less efficient due to poor orbital overlap between iodine's 5p orbital and carbon's 2p orbital. wikipedia.org Generally, halogens deactivate the aromatic ring towards EAS compared to unsubstituted benzene. libretexts.org For this compound, the positions open for electrophilic attack are C3, C4, and C5. The directing influence of the substituents would lead to a complex mixture of products, with the precise outcome depending on the specific electrophile and reaction conditions.

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Directing Influence |

| Fluorine (-F) | Strong | Weak (but significant) | Ortho, Para |

| Iodine (-I) | Weaker than F | Weak | Ortho, Para |

| Carboxylic Acid (-COOH) | Strong | Strong | Meta |

This table provides a general overview of the electronic effects of the substituents on an aromatic ring.

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring that is substituted with at least one strong electron-withdrawing group and a good leaving group. The presence of the electron-withdrawing fluorine and carboxylic acid groups activates the ring of this compound towards nucleophilic attack. masterorganicchemistry.com

A key mechanistic insight in SNAr is the "element effect," which describes the relative reactivity of halogens as leaving groups. Contrary to what is observed in aliphatic SN2 reactions, the rate of SNAr is often fastest with fluorine as the leaving group, followed by chlorine, bromine, and iodine (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The highly electronegative fluorine atom strongly stabilizes this intermediate through its inductive effect, thereby increasing the reaction rate. masterorganicchemistry.com Therefore, in nucleophilic substitution reactions involving this compound, the fluorine atom can potentially act as a leaving group, a behavior not typically seen in other substitution chemistries. masterorganicchemistry.com

Cross-Coupling Reactions Involving this compound

The presence of a carbon-iodine bond makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than C-F, C-Br, or C-Cl bonds, allowing for selective oxidative addition at the C-I position by transition metal catalysts.

Palladium catalysts are widely used to form carbon-carbon and carbon-heteroatom bonds. In reactions with this compound, the palladium catalyst selectively inserts into the C-I bond. This high selectivity is a cornerstone of its utility in complex molecule synthesis. For instance, Heck reactions, which couple aryl halides with alkenes, and Hiyama couplings, which use organosilicon reagents, can be performed. conicet.gov.ar The reaction of 2-iodobenzoic acid with terminal acetylenes in the presence of a palladium catalyst is a known method for synthesizing alkynylated products. core.ac.uk While specific studies on this compound are part of broader research, the reactivity is expected to be analogous, primarily occurring at the iodine-substituted position. acs.orgnih.gov

The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.orgwikipedia.org Modern "Ullmann-type" reactions have expanded to include the formation of carbon-nitrogen and carbon-sulfur bonds. organic-chemistry.orgnih.gov this compound is a suitable substrate for these reactions, again leveraging the high reactivity of the C-I bond. The reaction typically involves heating the aryl iodide with a copper catalyst, often in the presence of a base. nih.gov This methodology allows for the synthesis of various substituted anthranilic acids and arylthiobenzoic acids, which are important pharmaceutical intermediates. nih.gov The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

| Reaction Type | Catalyst | Typical Reactant Partner | Bond Formed |

| Ullmann Biaryl Synthesis | Copper (Cu) | Aryl Halide | C-C |

| Ullmann-type Amination | Copper (Cu) | Amine | C-N |

| Ullmann-type Thioetherification | Copper (Cu) | Thiol | C-S |

This table summarizes common copper-mediated Ullmann-type reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organohalide. nih.gov This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the carboxylic acid present in this compound. nih.govnih.gov

In a typical Suzuki-Miyaura protocol involving this compound, the palladium catalyst would undergo oxidative addition into the C-I bond. The resulting organopalladium species then reacts with the boronic acid in a process called transmetalation, followed by reductive elimination to yield the final biaryl product and regenerate the palladium catalyst. The iodine atom's superior ability as a leaving group compared to other halogens ensures high regioselectivity for this reaction. This makes the Suzuki coupling of this compound an efficient route to complex biaryl compounds, which are prevalent structures in medicinal chemistry and materials science. nih.govacs.org

Cyclization Reactions and Annulation Pathways

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds through cyclization and annulation reactions. The presence of the fluorine, iodine, and carboxylic acid functionalities on the benzene ring allows for diverse and regioselective transformations.

Quinazolinone scaffolds are prevalent in numerous biologically active compounds and natural products. nih.govresearchgate.netarabjchem.org A notable application of this compound is in the synthesis of quinazolinone derivatives. A simple and efficient, transition-metal-free method involves the reaction of this compound with amidines. rsc.org This intermolecular tandem cyclization is typically mediated by a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.org

This protocol has been shown to be scalable and produces good to excellent yields of the desired quinazolinone products. rsc.org For instance, the reaction of this compound with various amidines has been reported to afford the corresponding quinazolinone derivatives in high yields. rsc.org The reactivity of the starting halobenzoic acid is influenced by the nature of the halogen, with the iodo-substituted compound showing excellent reactivity. rsc.org

Table 1: Synthesis of Quinazolinone Derivatives from this compound and Amidines rsc.org

| Amidine Reactant | Product | Yield (%) |

| Acetamidine hydrochloride | 2-Methyl-quinazolin-4(3H)-one | 92 |

| Benzamidine hydrochloride | 2-Phenyl-quinazolin-4(3H)-one | 89 |

| 4-Methylbenzamidine hydrochloride | 2-(p-Tolyl)quinazolin-4(3H)-one | 85 |

Reaction Conditions: this compound (1.0 mmol), amidine hydrochloride (1.1 mmol), KOH (2.0 equiv), DMSO (2 mL), 120 °C, 12 h, under nitrogen atmosphere.

This compound is also a key precursor for the synthesis of biologically significant bicyclic heterocycles like phthalides and isocoumarins. ossila.com These structures are present in a variety of natural products with diverse pharmacological activities. researchgate.net

A regioselective one-pot synthesis of isocoumarins and phthalides can be achieved by reacting 2-iodobenzoic acids with terminal alkynes. sigmaaldrich.comlookchem.com The selectivity of this reaction can often be controlled by temperature. ossila.comlookchem.com Typically, the formation of isocoumarins, which are 6-endo-dig cyclization products, is favored at higher temperatures (e.g., 100 °C), while the formation of phthalides, the 5-exo-dig cyclization products, is preferred at lower temperatures (e.g., 25 °C). ossila.comlookchem.com

The reaction is generally catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base like cesium carbonate (Cs2CO3) and a suitable solvent. lookchem.com

Table 2: Temperature-Controlled Regioselective Synthesis of Isocoumarins and Phthalides lookchem.com

| Alkyne Reactant | Temperature (°C) | Major Product | Yield (%) |

| Phenylacetylene | 100 | 3-Phenylisocoumarin | 68 |

| Phenylacetylene | 25 | (Z)-3-Benzylidenephthalide | 84 |

| 1-Hexyne | 100 | 3-Butylisocoumarin | 65 |

| 1-Hexyne | 25 | (Z)-3-Butylidenephthalide | 78 |

Reaction Conditions: this compound (2.0 mmol), alkyne (2.2 mmol), CuI (0.2 mmol), Cs2CO3 (4.0 mmol), 12 h.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these cyclization reactions is crucial for optimizing reaction conditions and expanding their scope.

In the synthesis of quinazolinones from 2-halobenzoic acids and amidines, a plausible mechanism involves an initial SNAr (nucleophilic aromatic substitution) reaction. nih.gov The amidine is thought to displace the fluoride (B91410) or iodide from the benzoic acid, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. rsc.org While the detailed mechanism is still under investigation, the formation of an intermediate diamide (B1670390) has been proposed in related reactions. nih.gov

For the synthesis of isocoumarins and phthalides, it has been suggested that the reaction does not proceed through the formation of a 2-alkynylbenzoic acid intermediate via a Sonogashira-type coupling. lookchem.com Instead, a proposed mechanism involves the coordination of the copper catalyst to the alkyne and the benzoic acid, facilitating the cyclization. beilstein-journals.org The regioselectivity is believed to be kinetically controlled by the temperature, influencing the preference for either the 5-exo-dig or 6-endo-dig cyclization pathway. lookchem.com

Catalysts and additives play a pivotal role in the efficiency and selectivity of these transformations.

In the synthesis of quinazolinones, while transition-metal-free methods using a strong base like KOH are effective, some protocols utilize copper catalysts to promote the cyclization of 2-halobenzoic acids with amidines. rsc.orgbeilstein-journals.org These copper-catalyzed reactions can often proceed under milder conditions. beilstein-journals.org

For the formation of isocoumarins and phthalides, a copper(I) catalyst, such as CuI, is essential. lookchem.com The copper catalyst activates the alkyne for nucleophilic attack by the carboxylate. beilstein-journals.org The choice of base is also critical, with cesium carbonate (Cs2CO3) being particularly effective in promoting the reaction. lookchem.com In some palladium-catalyzed syntheses of isocoumarins from 2-iodobenzoic acids and terminal alkynes, a palladium-zinc chloride system has been shown to provide cleaner reactions and better yields compared to other palladium-based systems. nih.govscispace.com The use of specific solvents, such as fluorinated alcohols, can also significantly impact the outcome of related C-H activation reactions, highlighting the importance of the reaction medium. acs.org

Building Block for Complex Molecular Architectures

The structure of this compound is particularly well-suited for constructing sophisticated molecular frameworks. The three different functional groups—iodide, fluoride, and carboxylic acid—offer orthogonal reactivity, meaning each can be addressed with specific reagents without affecting the others. The iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions, the carboxylic acid can participate in esterification or amidation, and the fluorine atom influences the electronic properties and stability of the molecule. chemimpex.com

A primary application of this compound is in the synthesis of functionalized biaryl compounds. Biaryls are structural motifs found in many pharmaceuticals, agrochemicals, and organic electronic materials. The carbon-iodine bond in this compound is highly reactive toward palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.comsigmaaldrich.com

In a typical Suzuki reaction, the iodine atom is replaced by another aryl group from a boronic acid derivative, forming a new carbon-carbon bond and creating a biaryl structure. The presence of the fluorine atom and the carboxylic acid group on one of the aryl rings provides additional functionality that can be used for further modifications or to tune the final properties of the biaryl product. This method allows for the creation of highly substituted and complex biaryl systems that would be difficult to synthesize through other routes. nih.govresearchgate.net

Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Bond Formed/Transformation |

| Iodine | Suzuki-Miyaura Coupling smolecule.com | C-C (Aryl-Aryl) |

| Iodine | Heck Coupling | C-C (Aryl-Alkenyl) |

| Iodine | Sonogashira Coupling | C-C (Aryl-Alkynyl) |

| Carboxylic Acid | Esterification / Amidation | C-O (Ester) / C-N (Amide) |

| Fluorine | (Generally unreactive) | Influences electronic properties and stability |

The development of porous materials like Metal-Organic Frameworks (MOFs) is a significant area of materials science research. mdpi.com These materials are constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). This compound is an excellent candidate for use as a functionalized organic linker. mdpi.com

The carboxylic acid group can coordinate with metal centers to form the framework's structure. The protruding iodo and fluoro groups then decorate the pores of the MOF, imparting specific chemical properties. These functional groups can serve as reactive sites for post-synthetic modification, where additional molecules are attached to the framework after its initial construction. This allows for the precise tuning of the MOF's properties for applications in gas storage, separation, or heterogeneous catalysis. mdpi.com

Development of Advanced Materials

The unique electronic and reactive properties of this compound make it a valuable precursor for advanced materials. chemimpex.com Its incorporation into larger molecular or polymeric structures can lead to materials with tailored optical, electronic, and physical characteristics.

There is significant interest in organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs), solar cells, and transistors. a2bchem.com The performance of these devices depends heavily on the electronic properties of the organic molecules used. By using this compound to create larger conjugated systems, such as the biaryls and oligomers mentioned previously, chemists can fine-tune the photoelectric properties of the resulting materials. acs.org The electron-withdrawing nature of the fluorine atom and the heavy iodine atom can influence the energy levels of the molecular orbitals, which in turn affects how the material absorbs and emits light or transports charge. a2bchem.com

This compound serves as a monomer or an additive in the formulation of specialized polymers and coatings. chemimpex.com The carboxylic acid group can be readily converted to an ester or amide, which can then undergo polymerization. The presence of fluorine and iodine in the polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and flame retardancy. chemimpex.com In coatings, these halogenated compounds can improve surface properties, such as hydrophobicity or durability.

Precursor for Fine Chemical Production

In the chemical industry, "fine chemicals" are complex, pure substances produced in limited quantities for specialized applications, such as pharmaceuticals or specialty reagents. This compound is an important intermediate in this sector. nordmann.global It is used as a starting material for the synthesis of other high-value chemicals. For example, it can be used to produce fluoro-substituted benzoyl chlorides or isocoumarins, which are themselves important building blocks. sigmaaldrich.comsigmaaldrich.com

Furthermore, the related compound 2-iodobenzoic acid is the precursor to widely used oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane. sarex.com By analogy, this compound can serve as a precursor for creating fluorinated versions of these reagents, which could offer modified reactivity or solubility profiles for use in delicate and selective oxidation reactions in organic synthesis. mdpi.com

Synthesis of High-Performance Dyes and Pigments

The development of advanced fluorescent dyes and pigments is crucial for applications ranging from biological imaging to materials science. This compound serves as a key precursor in the synthesis of sophisticated fluorophores, particularly those based on the xanthene scaffold, such as rhodamines. escholarship.orgnih.gov The general synthesis of xanthene dyes often involves the condensation of a substituted benzoic acid derivative with a resorcinol (B1680541) or aminophenol equivalent.

The specific structure of this compound is particularly advantageous for creating "high-performance" dyes. The substitution pattern on the benzoic acid portion of the xanthene core dictates the photophysical properties of the resulting dye. nih.gov

Role of the Iodine Atom: The iodine at the 6-position is a critical functional group for synthetic elaboration. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents. This modularity enables the synthesis of a library of dyes with diverse properties from a single common intermediate. This approach is fundamental in creating photoactivatable or "caged" fluorophores, where the dye's fluorescence is initially quenched and can be turned on by a specific stimulus like light. nih.gov

Role of the Fluorine Atom: The fluorine atom at the 2-position influences the electronic properties of the molecule. Fluorination is a well-established strategy for fine-tuning the absorption and emission wavelengths, quantum yields, and photostability of fluorophores. nih.govillinois.edu For instance, strategic fluorination can shift the equilibrium between the fluorescent zwitterionic form and the non-fluorescent, colorless lactone form in rhodamine dyes, thereby controlling the fluorescence turn-on response for sensor applications. nih.gov

Research into xanthene dyes has shown that modifications to the pendant phenyl ring, derived from the benzoic acid precursor, can profoundly alter the dye's characteristics. The use of this compound allows for precise, late-stage modifications via the iodine handle, leading to the creation of dyes with tailored properties for specific high-performance applications like super-resolution microscopy and responsive chemical sensors. escholarship.orgnih.gov

Table 1: Hypothetical Photophysical Properties of a Rhodamine Dye Derived from this compound

| Property | Value | Significance |

| Excitation Max (λex) | ~560 nm | Suitable for common laser lines in fluorescence microscopy. |

| Emission Max (λem) | ~580 nm | Emission in the orange-red region of the spectrum. |

| Quantum Yield (Φ) | > 0.80 | High brightness, essential for sensitive imaging. |

| Photostability | High | Fluorine substitution enhances resistance to photobleaching. |

| Synthetic Handle | Iodine Atom | Allows for post-synthesis modification and conjugation. |

Preparation of Agrochemicals

The compound is particularly useful in constructing complex active ingredients through multi-step synthetic sequences. Its carboxylic acid group can be readily converted into an amide, which is a core functional group in many successful pesticide classes, including the succinate (B1194679) dehydrogenase inhibitor (SDHI) and anthranilic diamide families.

Detailed Research Findings:

Fungicide Synthesis: Research has focused on developing novel fungicides to manage diseases like Fusarium dieback. scielo.org.mx Many potent fungicides are based on a 1,2,4-triazole (B32235) or pyrazole-carboxamide structure. scielo.org.mxsioc-journal.cn In the synthesis of these molecules, a substituted benzoic acid is a key component that is coupled with an amine-containing heterocyclic core. The 2-fluoro-6-iodobenzoyl fragment can be incorporated to create novel active ingredients. The fluorine atom often increases the metabolic stability and binding affinity of the molecule to its target enzyme, while the iodine provides a site for further derivatization to optimize the activity spectrum. mdpi.commdpi.com For example, studies on pyrazole-thiophene carboxamides have shown that N-phenyl substituents with halogen atoms exhibit good antifungal activity against pathogens like Rhizoctonia solani and Botrytis cinerea. sioc-journal.cn

Insecticide Synthesis: this compound is also a precursor for advanced insecticides. For example, it can be used in the synthesis of complex diamide compounds that act as potent insecticidal agents. Research into novel diamides has shown that combining pyrazolyl and polyfluoro-substituted phenyl groups can lead to compounds with significant fungicidal and insecticidal activities. mdpi.com The 2-fluoro-6-iodobenzoyl moiety can be used to construct one of the key amide bonds in these complex structures, with the halogen substituents playing a crucial role in the molecule's interaction with the target receptor in insects.

The ability to use the iodine atom for cross-coupling reactions allows for the efficient synthesis of biaryl structures, which are important pharmacophores in many agrochemicals. This synthetic versatility makes this compound a highly strategic starting material for discovering next-generation crop protection agents.

Table 2: Research Data on Efficacy of a Phenylthiazole-based Fungicide

| Pathogen | Compound | EC₅₀ (µg/mL) | Commercial Standard (EC₅₀ µg/mL) |

| Magnaporthe oryzae | Phenylthiazole Derivative E26 | 1.29 | Isoprothiolane (3.22) |

| Colletotrichum camelliae | Phenylthiazole Derivative E17 | 1.45 | Phenazine-1-carboxylic acid (27.87) |

| Bipolaris maydis | Most Test Compounds | Moderate Activity | - |

| Sclerotinia sclerotiorum | Most Test Compounds | Moderate Activity | - |

| Data adapted from research on phenylthiazole derivatives containing an acylhydrazone moiety, demonstrating the high efficacy achievable with complex structures for which halogenated benzoic acids are key precursors. mdpi.com |

Key Intermediate in Pharmaceutical Development

As a key intermediate, this compound is widely utilized in the synthesis of various pharmaceuticals. Current time information in Bangalore, IN.ontosight.ai Its structural properties are ideal for constructing more complex molecules, serving as a foundational scaffold in multi-step synthetic pathways. Current time information in Bangalore, IN. The compound's utility is demonstrated in its application for creating fluoro-substituted benzoyl chlorides and for the one-pot regioselective synthesis of isocoumarins, which are structural motifs found in some biologically active natural products. snmjournals.org

The primary role of this compound in pharmaceutical development is as a starting material for the synthesis of biologically active compounds. Current time information in Bangalore, IN. The presence of both fluorine and iodine offers multiple reaction sites for chemists to build molecular complexity. Current time information in Bangalore, IN. The halogenated nature of the ring is crucial, as it enhances the potential for biological activity and selectivity in the resulting molecules, a critical aspect of modern drug design. Current time information in Bangalore, IN.akjournals.com Researchers employ this intermediate to develop novel compounds with desired properties for further investigation and potential therapeutic application. Current time information in Bangalore, IN.

The incorporation of this compound into a drug candidate's structure can serve to enhance its efficacy. Current time information in Bangalore, IN. The presence of fluorine and iodine atoms is known to enhance the biological activity of pharmaceuticals. ontosight.ai Specifically, the introduction of a fluorine atom is a well-established strategy in medicinal chemistry to improve a drug's metabolic stability. By replacing a hydrogen atom with fluorine, the molecule becomes less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially increasing its duration of action. thermofisher.com This makes derivatives of this compound valuable in designing more robust and effective therapeutic agents, particularly in the development of treatments for serious diseases like cancer. Current time information in Bangalore, IN.

Exploration of Bioactive Derivatives

The core structure of this compound provides a template for the exploration of new bioactive derivatives. By modifying its functional groups, researchers can generate libraries of related compounds to screen for therapeutic potential against various diseases. For example, the related compound 4-Amino-2-fluoro-6-iodobenzoic acid has been investigated for its potential anti-inflammatory and anticancer properties, highlighting the value of this chemical scaffold. researchgate.net

The broader class of halogenated benzoic acids, to which this compound belongs, has been a subject of significant interest in the search for new anticancer agents. nih.gov Research has shown that introducing halogens to the benzoic acid structure can lead to compounds with significant cytotoxic effects against various cancer cell lines. researchgate.netsemanticscholar.org While direct studies on this compound's anticancer activity are not extensively published, research on structurally similar compounds provides compelling evidence for the potential of this class of molecules.

For instance, studies on other halogenated benzoic acid derivatives have demonstrated their ability to induce cell death in cancer cells, making them candidates for new therapeutic agents. researchgate.netmdpi.com The table below summarizes findings on related halogenated compounds, illustrating the potential of this chemical class in oncology.

| Compound Class | Specific Example | Observed Activity | Reference |

| Halogenated Benzoic Acid Derivatives | Derivatives of 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid | Cytotoxicity in HepG2 (liver cancer) and MCF7 (breast cancer) cell lines. | researchgate.net |

| Halogenated Benzothiadiazine Derivatives | Novel benzothiadiazine derivatives | Potent antineoplastic effect in a triple-negative breast cancer model, exceeding the potency of the clinical agent 5-fluorouracil. | semanticscholar.org |

| Phenylaminobenzhydroxamic Acid Derivatives | Derived from 2,3,4-Trifluoro-5-bromobenzoic acid | Act as anticancer agents. | nih.gov |

This table is for illustrative purposes based on related compound classes.

Radiopharmaceutical Synthesis Applications

The unique structure of this compound, containing both fluorine and iodine, makes it a highly valuable precursor for the synthesis of radiopharmaceuticals used in medical imaging. Benzoic acid derivatives are widely used as agents for labeling with radiohalogens. researchgate.net

The fluorine atom allows for the potential introduction of Fluorine-18 (B77423) (¹⁸F), the most commonly used radioisotope in Positron Emission Tomography (PET). mdpi.com PET is a powerful imaging technique that visualizes physiological processes in the body. Fluorobenzoic acid derivatives are frequently used to create ¹⁸F-labeled tracers for labeling peptides and other biomolecules for PET imaging. semanticscholar.orgmdpi.com

Simultaneously, the iodine atom provides a site for the introduction of radioactive iodine isotopes, such as Iodine-123 (¹²³I) for Single-Photon Emission Computed Tomography (SPECT) imaging or Iodine-131 (¹³¹I) for therapeutic applications. Radioiodinated benzamide (B126) derivatives have been developed for imaging applications, including the detection of melanoma. snmjournals.orgakjournals.com The ability to selectively label either the fluorine or iodine position makes this compound a versatile platform for developing novel diagnostic and potentially therapeutic radiolabeled agents.

Role in Medicinal Chemistry and Drug Discovery Research

Precursor for Fluorine-18 Labeled Radiotracers

Methodologies for ¹⁸F-labeling often involve the nucleophilic substitution of a leaving group, such as iodine, with the ¹⁸F-fluoride. In principle, the iodine atom in this compound could serve as a leaving group for such a reaction. However, the activation of the aromatic ring and the specific reaction conditions required for a successful and efficient radiolabeling with fluorine-18 starting from this particular compound have not been extensively reported.

In the broader context of medicinal chemistry, this compound is recognized as a versatile building block for the synthesis of more complex molecules, some of which have been investigated for their potential in PET imaging. For instance, it has been used as a starting material in the synthesis of various heterocyclic compounds and other derivatives that are subsequently evaluated as potential imaging agents. These synthetic routes, however, typically involve multiple steps, and the introduction of the fluorine-18 radiolabel often occurs at a later stage of the synthesis, using a different precursor that has been specifically designed for efficient radiolabeling.

Therefore, while this compound is a valuable compound in synthetic and medicinal chemistry, its direct role as a precursor for fluorine-18 labeled radiotracers is not well-documented with detailed research findings and corresponding data. Further research would be necessary to fully evaluate its potential and to develop optimized radiolabeling protocols starting from this specific molecule.

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like this compound. uc.pt These methods allow for the detailed examination of its electronic structure and how this influences its chemical behavior.

DFT calculations are instrumental in elucidating the molecular structure and properties of halogenated benzoic acids. nih.gov For this compound, DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict its minimum energy conformation. uc.ptnih.gov These calculations help in understanding the potential energy landscape, identifying stable conformers, and determining the rotational barriers of the carboxylic acid group. uc.ptnih.gov The interplay between the electron-withdrawing fluorine atom and the larger, more polarizable iodine atom, both positioned ortho to the carboxylic acid, creates a unique electronic environment that governs the molecule's geometry and reactivity. arkat-usa.org DFT can quantify these electronic effects, such as the inductive withdrawal of electron density by the fluorine and the potential for halogen bonding involving the iodine.

A comparative analysis with other ortho-substituted fluorobenzoic acids reveals the significant impact of the iodine substituent on the molecular properties. nih.gov The electronic effects of the fluorine and iodine substituents can be modeled to predict the compound's reactivity in various chemical reactions, including cross-coupling reactions where the carbon-iodine bond is often targeted.

Table 1: Calculated Molecular Properties of this compound from DFT Studies

| Property | Calculated Value/Description | Source |

| Molecular Formula | C₇H₄FIO₂ | sigmaaldrich.com |

| Molecular Weight | 266.01 g/mol | sigmaaldrich.com |

| Minimum Energy Conformation | DFT calculations can determine the most stable 3D arrangement of the atoms. uc.ptnih.gov | |

| Electronic Effects | Fluorine acts as a strong electron-withdrawing group, while iodine is more polarizable. arkat-usa.org | |

| Reactivity Prediction | DFT can model charge distribution to predict reactivity in reactions like Suzuki-Miyaura coupling. |

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results for structural validation. For instance, DFT calculations can simulate the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound. nih.govrsc.org The calculated vibrational frequencies in the IR spectrum can be assigned to specific molecular motions, such as the characteristic stretches of the carboxylic acid group and the carbon-halogen bonds. researchgate.net Similarly, predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts provide valuable information for confirming the molecular structure. rsc.org Discrepancies between calculated and experimental spectra can often be rationalized by considering environmental factors such as solvent effects or intermolecular interactions in the solid state. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Significance | Source |

| Infrared (IR) Spectroscopy | Vibrational frequencies for C=O, O-H, C-F, and C-I bonds. | Confirms the presence of functional groups. researchgate.net | |

| ¹H NMR Spectroscopy | Chemical shifts of aromatic protons. | Provides information on the electronic environment of the protons. rsc.org | |

| ¹³C NMR Spectroscopy | Chemical shifts of carbon atoms in the aromatic ring and carboxylic acid group. | Elucidates the carbon skeleton. rsc.org | |

| ¹⁹F NMR Spectroscopy | Chemical shift of the fluorine atom. | Highly sensitive to the local electronic environment. |

Molecular Docking and Dynamics Simulations (for medicinal applications)

The structural features of this compound make it an interesting scaffold for the design of biologically active molecules. chemimpex.com Molecular docking and molecular dynamics (MD) simulations are computational techniques used to explore the potential of this compound and its derivatives as therapeutic agents. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. ddg-pharmfac.net For derivatives of this compound, docking studies can help identify potential binding modes and key interactions, like hydrogen bonds or halogen bonds, with the active site of a target protein. These insights are crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, simulating its movement and conformational changes over time. mdpi.com MD simulations can assess the stability of the binding pose predicted by docking and can reveal important information about the flexibility of both the ligand and the protein. mdpi.com This information is vital for the optimization of lead compounds in drug discovery. ddg-pharmfac.net For example, simulations can highlight how the fluorine and iodine substituents contribute to the binding affinity and selectivity of a drug candidate.

Structure-Reactivity Relationship Elucidation

Computational chemistry offers a powerful approach to understanding the structure-reactivity relationships of this compound. By systematically modifying the structure in silico, for example, by changing the position or nature of the substituents, it is possible to predict how these changes will affect the molecule's reactivity. arkat-usa.org

The electron-withdrawing nature of the fluorine at the ortho position significantly influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring towards nucleophilic substitution. arkat-usa.org The iodine atom, being a good leaving group, makes the compound a valuable substrate in cross-coupling reactions like the Suzuki-Miyaura and Ullmann couplings, which are widely used to form new carbon-carbon and carbon-heteroatom bonds. rsc.org

Quantum chemical calculations can be used to model the transition states of these reactions, providing insights into the reaction mechanisms and helping to rationalize experimental observations. scienceopen.comnih.gov For instance, the activation energies for different reaction pathways can be calculated to predict the most likely products. scienceopen.com This predictive power is invaluable for designing new synthetic routes and for understanding the fundamental principles that govern the reactivity of this versatile chemical compound.

Supramolecular Chemistry and Intermolecular Interactions

Utilization in Hydrogen Bonding Networks

The carboxylic acid moiety of 2-Fluoro-6-iodobenzoic acid is a primary driver for the formation of robust hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This typically leads to the formation of dimeric structures through O–H···O hydrogen bonds, a common motif in carboxylic acids.

In the presence of suitable hydrogen bond acceptors, such as pyridine or amino-pyrimidine groups, this compound can participate in the formation of more complex, multi-component assemblies. For instance, in co-crystals with nitrogen-containing heterocycles, strong O–H···N hydrogen bonds are often observed. The formation of these synthons is a reliable strategy in the design of supramolecular structures. While specific studies on this compound are limited, research on analogous halogenated benzoic acids demonstrates the prevalence of these interactions in directing crystal packing.

Role as a Halogen Bond Donor in Self-Assembly

The iodine atom at the 6-position of this compound plays a crucial role as a halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.gov The strength of the halogen bond is influenced by the polarizability of the halogen atom and the presence of electron-withdrawing groups on the molecule.

Co-crystal Design and Synthesis with this compound

Co-crystal engineering offers a powerful strategy to modify the physicochemical properties of solid materials. The design of co-crystals involving this compound would rely on the predictable formation of hydrogen and halogen bonds. A rational approach to co-crystal design involves selecting co-formers with complementary functional groups capable of forming robust intermolecular synthons.

For this compound, potential co-formers would include molecules with strong hydrogen bond acceptor sites (e.g., pyridines, amides) and/or halogen bond acceptor sites. The synthesis of such co-crystals is typically achieved through methods like slow evaporation from solution, grinding, or slurry crystallization. The resulting crystal structures would likely exhibit a hierarchical arrangement of interactions, where the primary hydrogen bonds form initial synthons, which are then organized into higher-order structures by weaker halogen bonds and other non-covalent forces. While specific co-crystals of this compound are not extensively documented in publicly available literature, the principles of supramolecular chemistry suggest its high potential for forming a diverse range of co-crystalline materials.

Influence of Halogen Substituents on Supramolecular Architectures

The nature and position of halogen substituents on a benzoic acid scaffold have a profound impact on the resulting supramolecular architecture. In this compound, the presence of both fluorine and iodine at the ortho positions introduces several key influences.

The fluorine atom, with its high electronegativity, has a significant inductive effect, influencing the acidity of the carboxylic acid and the strength of the halogen bond donation by the iodine. Furthermore, the small size of the fluorine atom means it is less likely to cause significant steric hindrance, allowing for a wider range of molecular conformations and packing arrangements.

The larger, more polarizable iodine atom is the primary site for halogen bonding. Its position ortho to the carboxylic acid group can lead to intramolecular interactions or specific packing motifs that might not be accessible to other isomers. The combination of a strong hydrogen-bonding group (carboxylic acid), an electron-withdrawing atom (fluorine), and a strong halogen bond donor (iodine) in a compact arrangement makes this compound a unique building block for creating complex and predictable supramolecular structures. The competition and cooperation between hydrogen and halogen bonds, directed by these substituents, ultimately determine the final crystal packing.

Advanced Analytical Characterization in Research

Application in Quantitative and Qualitative Analytical Techniques

While 2-Fluoro-6-iodobenzoic acid is a valuable synthetic building block, it is not typically used as a standard reagent in common quantitative or qualitative analytical methods. Instead, it is the subject of such analyses. Qualitative techniques are essential for verifying the molecular identity of the compound after synthesis. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide a detailed fingerprint of the molecule, confirming that the correct structure has been formed.

Quantitative analysis is primarily focused on determining the purity of a sample of this compound. High-Performance Liquid Chromatography (HPLC) is a principal method for this purpose, capable of separating the target compound from any impurities, starting materials, or byproducts. aksci.com Purity levels are often reported as a percentage based on the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for confirming the compound's structure.

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms on the aromatic ring.

¹³C NMR (Carbon-13 NMR) reveals the number and types of carbon atoms in the molecule, including the carboxylic acid carbon and the carbons of the benzene (B151609) ring.

¹⁹F NMR (Fluorine-19 NMR) is particularly useful for fluorine-containing compounds, offering specific information about the fluorine atom's chemical environment.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecule, which confirms its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. For this compound, Electrospray Ionization (ESI) is a common technique used. In a typical analysis in negative ion mode, the molecule loses a proton ([M-H]⁻) from its carboxylic acid group. The experimentally measured mass is then compared to the calculated mass to confirm the identity of the compound. amazonaws.com

| Ion | Calculated m/z | Found m/z | Technique |

|---|---|---|---|

| C₇H₃FIO₂⁻ | 260.9418 | 260.9424 | ESI-HRMS |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to build a precise model of the electron density, which reveals the exact positions of each atom in the crystal lattice.

For this compound, a successful crystallographic analysis would provide unequivocal proof of its molecular structure. It would determine precise bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal how the molecules pack together in the crystal, including intermolecular interactions such as hydrogen bonding between the carboxylic acid groups or potential halogen bonding involving the iodine atom. While the technique is highly applicable to this class of compounds, specific crystal structure data for this compound itself is not widely reported in general literature.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is essential for both the purification and the purity assessment of this compound.

Column Chromatography : Following its synthesis, this compound is often purified using column chromatography. amazonaws.comwiley-vch.de This technique separates the compound from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase. amazonaws.comwiley-vch.de

| Stationary Phase | Mobile Phase System | Compound State |

|---|---|---|

| Silica Gel | Petroleum Ether / Ethyl Acetate (with 2% Acetic Acid) | Colorless Solid |

Data derived from a reported purification method. amazonaws.com

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of this compound with high accuracy. aksci.com A typical analysis would use a reverse-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector. HPLC is also an invaluable tool for reaction monitoring, allowing chemists to track the disappearance of starting materials and the appearance of the desired product over time. googleapis.com

Future Research Directions and Emerging Applications

Expanding Synthetic Utility through Novel Transformations

The inherent reactivity of 2-fluoro-6-iodobenzoic acid makes it a valuable substrate for a variety of chemical transformations, particularly in the realm of metal-catalyzed cross-coupling reactions. The carbon-iodine bond is especially amenable to oxidative addition, a key step in many catalytic cycles.

Palladium-Catalyzed Reactions:

Researchers are increasingly exploring the use of this compound in palladium-catalyzed reactions to construct complex molecular architectures. For instance, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, can be effectively applied. This methodology allows for the introduction of various alkynyl groups, which can then be further manipulated. Subsequent iodocyclization reactions, using reagents like iodine or iodine monochloride, can then be employed to generate a wide array of polyheterocyclic compounds, including benzofurans, indoles, and isocoumarins. nih.gov This iterative sequence of Sonogashira coupling and iodocyclization provides a powerful strategy for the rapid assembly of diverse heterocyclic scaffolds from a single starting material. nih.gov

Furthermore, palladium-catalyzed C-H activation and functionalization represent a frontier in organic synthesis. researchgate.net The presence of the fluorine and carboxylic acid groups can influence the regioselectivity of such transformations, offering unique opportunities for the synthesis of novel substituted aromatic compounds. Research in this area is focused on developing milder and more efficient catalytic systems to broaden the scope of these reactions.

Exploration in Catalysis and Organocatalysis

The iodine atom in this compound is not just a handle for cross-coupling reactions; it can also be oxidized to a hypervalent state, opening up avenues in catalysis. Hypervalent iodine reagents are known for their utility as oxidants and in group transfer reactions, offering an environmentally benign alternative to some heavy metal-based reagents. rsc.org

Derivatives of 2-iodobenzoic acid can be converted into cyclic hypervalent iodine reagents, such as 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX), which can act as catalysts in various oxidative transformations. rsc.org While the reactivity of IBA itself can be limited, its derivatives are subjects of ongoing research to enhance their catalytic efficacy. The electronic effects of the fluorine atom in derivatives of this compound could modulate the reactivity and selectivity of the corresponding hypervalent iodine species, a prospect that warrants further investigation. The development of chiral hypervalent iodine reagents for asymmetric catalysis is a particularly active area of research, and fluorinated backbones could play a crucial role in tuning the stereochemical outcome of these reactions.

Development of Next-Generation Functional Materials

The unique electronic and structural features of this compound make it an attractive building block for the design of novel functional materials. The presence of both a hydrogen bond donor (carboxylic acid) and halogen bond donors (iodine and fluorine) allows for the construction of intricate supramolecular architectures.

Liquid Crystals:

Fluorinated compounds are of significant interest in the field of liquid crystals due to their unique dielectric and optical properties. nih.gov The incorporation of this compound derivatives into liquid crystalline structures could lead to materials with tailored mesomorphic and photophysical properties. uni-stuttgart.de The polarity and polarizability imparted by the fluorine and iodine atoms can influence the intermolecular interactions that govern the formation and stability of liquid crystalline phases. Research is being directed towards synthesizing and characterizing novel liquid crystals based on this scaffold for potential applications in displays and other electro-optical devices. guidechem.comnycu.edu.tw

Metal-Organic Frameworks (MOFs):

The carboxylic acid group of this compound is an ideal linker for the construction of metal-organic frameworks (MOFs). The fluorine and iodine substituents can project into the pores of the MOF, functionalizing the internal surface. This could lead to MOFs with tailored properties for applications such as gas storage, separation, and catalysis. The halogen atoms could also serve as sites for post-synthetic modification, further expanding the functional diversity of these materials.

Advanced Studies in Biological and Biomedical Fields

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The this compound scaffold provides a valuable starting point for the synthesis of novel bioactive compounds.

Kinase Inhibitors:

Protein kinases are a major class of drug targets, particularly in oncology. nih.goved.ac.uk The development of small molecule kinase inhibitors is an area of intense research. semanticscholar.orgresearchgate.net The this compound core can be elaborated through various synthetic transformations, such as amide bond formation and cross-coupling reactions, to generate libraries of potential kinase inhibitors. nih.gov The fluorine atom can engage in favorable interactions with the kinase active site, while the rest of the molecule can be tailored to achieve selectivity for specific kinase targets. nih.gov

Anti-inflammatory Agents:

Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a key therapeutic goal. Derivatives of halogenated benzoic acids, such as anthranilic acid derivatives, have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes. ijper.org The unique substitution pattern of this compound could be exploited to design new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially enhanced activity and reduced side effects. researchgate.netnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-6-iodobenzoic acid, and what reaction conditions optimize yield?

- Methodological Answer : The compound is commonly synthesized via directed ortholithiation of fluorobenzoic acid derivatives. For example, lithiation of 2-fluoro-6-iodobenzoate esters using LDA (lithium diisopropylamide) at low temperatures (-78°C) followed by iodination with I₂ or electrophilic quenching yields the product . Purity can be enhanced via recrystallization from ethanol/water mixtures. Reaction yields (~60-75%) depend on stoichiometric control of iodine and temperature gradients during lithiation.

Q. How can spectroscopic data (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons exhibit splitting patterns consistent with adjacent fluorine (J ≈ 8-12 Hz) and iodine substituents. Carboxylic proton resonance appears at δ ~12-13 ppm in DMSO-d₆ .

- Mass Spectrometry : EI-MS typically shows a molecular ion peak at m/z 266 (C₇H₄FIO₂⁺) with fragmentation patterns dominated by loss of CO₂ (44 amu) and I (127 amu) .

- IR : Strong absorption bands at ~1680-1700 cm⁻¹ (C=O stretch) and 1250-1300 cm⁻¹ (C-F stretch) confirm functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.